1,1'-(Buta-1,3-diene-2,3-diyl)dicyclohexane
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Overview
Description
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is an organic compound characterized by the presence of a buta-1,3-diene moiety linked to two cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene (such as buta-1,3-diene) reacts with a dienophile (such as cyclohexene) under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Scientific Research Applications
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways depend on the context of its application and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler diene with similar reactivity but lacking the cyclohexane rings.
Cyclohexene: A cycloalkene that can participate in similar reactions but does not contain the diene moiety.
Isoprene: Another diene with different structural features and reactivity.
Uniqueness
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is unique due to its combination of a diene moiety and cyclohexane rings, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of reactions and makes it valuable for various applications in research and industry.
Properties
CAS No. |
104709-64-0 |
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Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
3-cyclohexylbuta-1,3-dien-2-ylcyclohexane |
InChI |
InChI=1S/C16H26/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h15-16H,1-12H2 |
InChI Key |
NZVUPGZPLLUQBO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CCCCC1)C(=C)C2CCCCC2 |
Origin of Product |
United States |
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